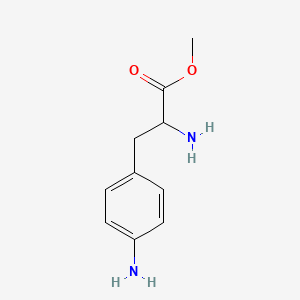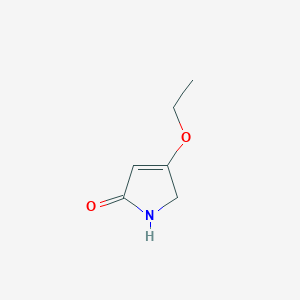![molecular formula C12H22BrNO3 B8561081 Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate](/img/structure/B8561081.png)
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a bromine atom, a t-butoxycarbonylamino group, and a methyl group attached to a hexanone backbone. Its stereochemistry is specified by the (3S) configuration, indicating the spatial arrangement of its substituents.
Vorbereitungsmethoden
The synthesis of Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate typically involves multiple steps. One common method starts with the protection of the amino group using a t-butoxycarbonyl (Boc) group. The protected amino compound is then subjected to bromination, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Analyse Chemischer Reaktionen
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Conversely, the compound can be oxidized to introduce additional functional groups.
Deprotection: The t-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes like dipeptidyl peptidase-IV (DPP-IV), which is relevant in diabetes treatment.
Biological Studies: The compound is used in the study of enzyme inhibitors and their mechanisms of action.
Industrial Chemistry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate involves its interaction with specific molecular targets. For instance, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which in turn helps regulate blood glucose levels . The compound’s bromine and Boc groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-YL]carbamate include:
(3S)-1-bromo-3-(t-butoxycarbonylamino)-4-phenylbutanoate: This compound has a phenyl group instead of a methyl group, which affects its reactivity and applications.
(3S)-1-bromo-3-(t-butoxycarbonylamino)-2-hydroxy-5-methylhexanoate: The presence of a hydroxy group introduces additional hydrogen bonding capabilities, influencing its chemical behavior.
Eigenschaften
Molekularformel |
C12H22BrNO3 |
|---|---|
Molekulargewicht |
308.21 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C12H22BrNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |
InChI-Schlüssel |
SUVXZTLARLVLOJ-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)CBr)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(Dimethylamino)phenyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B8561024.png)











